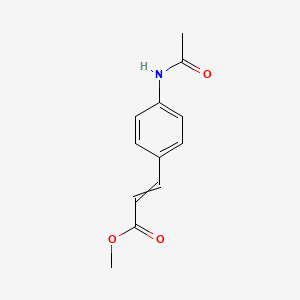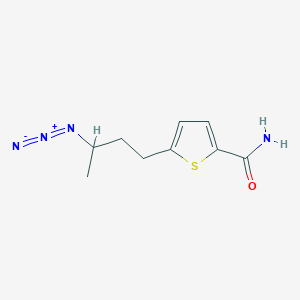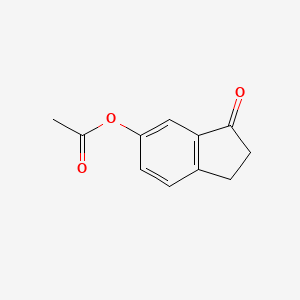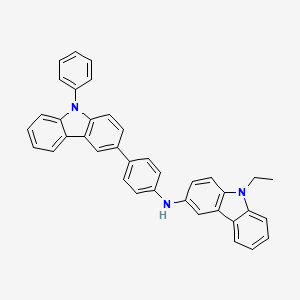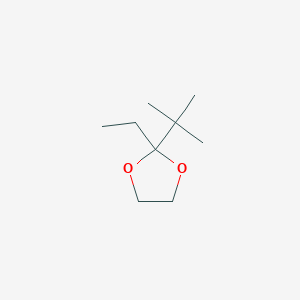
2-Tert-butyl-2-ethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-2-ethyl-1,3-dioxolane is a heterocyclic organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a tert-butyl group and an ethyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butyl-2-ethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes use similar catalysts and conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of molecular sieves or orthoesters can help in the effective removal of water, which is crucial for the acetalization reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-2-ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, and hydrogenation using nickel or rhodium catalysts.
Substitution: Organolithium reagents, Grignard reagents, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-2-ethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-2-ethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the cyclic nature of the dioxolane ring, which provides resistance to hydrolysis and oxidation under mild conditions . The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Tert-butyl-2-methyl-1,3-dioxolane
- 2-Tert-butyl-2-phenyl-1,3-dioxolane
- 2-Tert-butyl-4-methyl-1,3-dioxolane
Uniqueness
2-Tert-butyl-2-ethyl-1,3-dioxolane is unique due to the presence of both tert-butyl and ethyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specific applications where other dioxolanes may not be as effective.
Eigenschaften
CAS-Nummer |
1005-75-0 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-tert-butyl-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-5-9(8(2,3)4)10-6-7-11-9/h5-7H2,1-4H3 |
InChI-Schlüssel |
QTGYBZPTCBYAOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OCCO1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
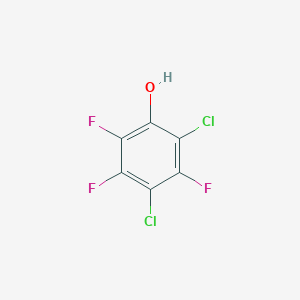
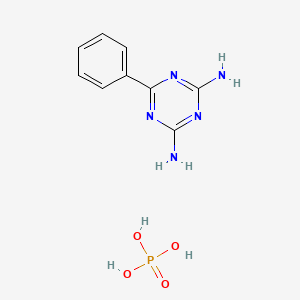
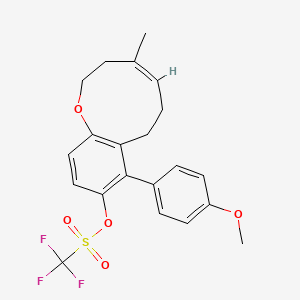


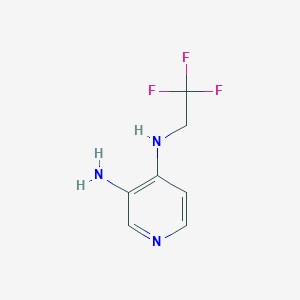
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
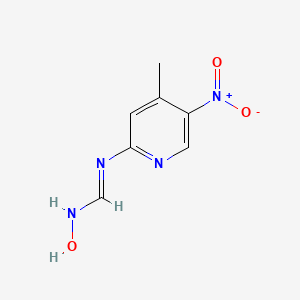
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
